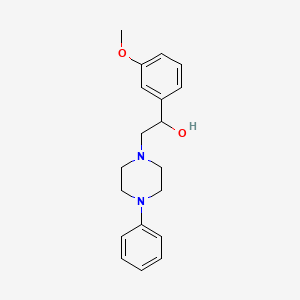

1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-23-18-9-5-6-16(14-18)19(22)15-20-10-12-21(13-11-20)17-7-3-2-4-8-17/h2-9,14,19,22H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRYAVJSXVSLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol typically involves the reaction of 3-methoxyphenyl derivatives with 4-phenylpiperazine under specific conditions. Common synthetic routes may include:

Nucleophilic substitution reactions: Using 3-methoxyphenyl halides and 4-phenylpiperazine.

Reductive amination: Combining 3-methoxyphenyl ketones with 4-phenylpiperazine in the presence of reducing agents.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Continuous flow reactors: For efficient and scalable production.

Catalytic processes: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield ketones or aldehydes.

Reduction: Can produce secondary alcohols or primary amines.

Substitution: Results in various substituted derivatives.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds structurally similar to 1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol exhibit antidepressant and anxiolytic properties. The piperazine ring is known for its role in modulating serotonin receptors, particularly the 5-HT_1A and 5-HT_2A receptors, which are crucial targets in the treatment of depression and anxiety disorders .

Antipsychotic Activity

There is evidence suggesting that derivatives of this compound may possess antipsychotic effects. The combination of the piperazine structure with the methoxyphenyl group could enhance the affinity for dopamine D2 receptors, making it a candidate for further exploration in treating schizophrenia and other psychotic disorders .

Neuroprotective Properties

Preliminary studies have indicated that compounds related to this compound may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidative properties attributed to the methoxy group could play a role in mitigating oxidative stress in neuronal cells .

Study on Antidepressant Activity

A study published in Psychopharmacology examined the effects of various piperazine derivatives on depressive-like behaviors in animal models. The findings suggested that compounds similar to this compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity .

Neuroprotective Mechanisms

In another study focusing on neuroprotection, researchers evaluated the effects of piperazine derivatives on neuronal cell viability under oxidative stress conditions. Results demonstrated that these compounds could enhance cell survival rates by inhibiting apoptotic pathways, suggesting their potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. This may include:

Binding to receptors: Such as serotonin or dopamine receptors.

Inhibition of enzymes: Affecting metabolic pathways.

Modulation of signaling pathways: Influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituted Piperazine Derivatives

Table 1: Structural and Functional Comparisons

Positional Isomerism and SAR

- 2-Methoxy (ortho): Found in Avishot/Flivas, linked to α-adrenergic antagonism due to altered spatial orientation .

- Piperazine Substitution :

- Linker Modifications: Ethanol vs. Propanol: Chain length impacts molecular flexibility and binding pocket accommodation .

Biological Activity

1-(3-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol, a compound of significant interest in medicinal chemistry, exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 300.41 g/mol |

| CAS Number | 877654-81-4 |

Biological Activity Overview

Recent studies have highlighted the compound's interaction with various biological targets, particularly its influence on neurotransmitter systems and potential anticancer properties.

Antidepressant and Anxiolytic Effects

This compound has been evaluated for its effects on the serotonin and dopamine receptors. Research indicates that it may act as a selective antagonist for the dopamine D4 receptor, which is implicated in mood regulation and anxiety disorders. The binding affinity for the D4 receptor was found to be significant, suggesting its potential use in treating psychiatric conditions .

Anticancer Activity

The compound has also shown promising results in cancer research. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.48 |

| HCT-116 | 0.78 |

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, specifically caspase 3/7, leading to cell cycle arrest at the G1 phase .

The biological activity of the compound can be attributed to its structural features that facilitate interaction with specific receptors. The presence of the piperazine moiety enhances its binding affinity to neurotransmitter receptors, while the methoxyphenyl group contributes to its lipophilicity, aiding in membrane penetration.

Molecular Docking Studies

Molecular docking simulations have illustrated strong hydrophobic interactions between the compound and key amino acid residues within the target receptors. This supports the observed biological activities and provides insights into optimizing structural modifications for enhanced potency .

Case Studies

Several case studies have investigated the efficacy of this compound in different therapeutic contexts:

- Depression Model : In a rodent model of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant.

- Cancer Treatment : A study evaluating combination therapies found that when used alongside established chemotherapeutics, this compound enhanced tumor regression rates in xenograft models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, coupling 3-methoxyphenylethan-1-ol derivatives with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound . Catalysts like Pd(OAc)₂ may enhance efficiency in cross-coupling steps. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical to isolate the product. Yield optimization requires precise stoichiometry, inert atmospheres, and temperature control .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves stereochemistry and substituent positions. X-ray crystallography provides definitive structural validation if single crystals are obtainable . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Differential scanning calorimetry (DSC) can verify polymorphic stability .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported receptor binding affinities across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines, or radioligand concentrations). To address this:

- Standardize protocols using reference compounds (e.g., serotonin receptor agonists/antagonists) .

- Perform competitive binding assays with consistent membrane preparations (e.g., HEK293 cells expressing cloned receptors) .

- Apply statistical meta-analysis to compare IC₅₀ values across studies, adjusting for methodological differences .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) properties?

- Methodological Answer :

- In vitro : Use Caco-2 cell monolayers to assess intestinal permeability and cytochrome P450 (CYP3A4/2D6) inhibition assays to predict metabolic stability .

- In vivo : Administer the compound to Sprague-Dawley rats (IV/PO dosing) and collect plasma samples for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability. Tissue distribution studies (e.g., brain penetration) require microdialysis or homogenization followed by extraction .

Q. How does the position of the methoxy group on the phenyl ring influence biological activity compared to structural analogs?

- Methodological Answer : Para-substituted analogs (e.g., 4-methoxyphenyl derivatives) often exhibit enhanced receptor affinity due to steric and electronic effects. Compare binding data from SAR studies:

- Example : 1-(4-Methoxyphenyl) analogs show 10-fold higher 5-HT₁A receptor binding (Kᵢ = 2.3 nM) than 3-methoxy derivatives (Kᵢ = 25 nM) .

- Computational modeling (docking studies with AutoDock Vina) can predict interactions with receptor binding pockets, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.